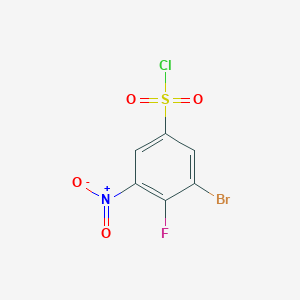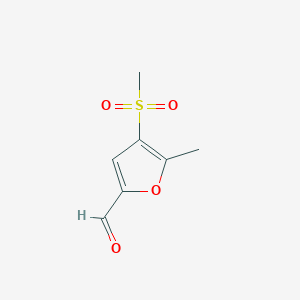
4-methanesulfonyl-5-methylfuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methanesulfonyl-5-methylfuran-2-carbaldehyde (MFC) is an important organic compound that has been studied extensively in the past several decades. It is a heterocyclic compound belonging to the class of aldehydes and is used in a variety of scientific fields, such as organic synthesis, drug discovery, and biochemistry. MFC has several unique properties, including its ability to act as a catalyst in organic reactions and its potential to be used in drug discovery and development. In
Wissenschaftliche Forschungsanwendungen
4-methanesulfonyl-5-methylfuran-2-carbaldehyde is widely used in scientific research, particularly in the fields of organic synthesis and drug discovery. In organic synthesis, this compound is used as a catalyst in a variety of reactions, such as the Wittig reaction and the Vilsmeier-Haack reaction. In drug discovery, this compound is used to develop new drugs or to modify existing drugs in order to improve their efficacy or reduce their side effects. In addition, this compound has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the metabolism of carbohydrates.
Wirkmechanismus
The mechanism of action of 4-methanesulfonyl-5-methylfuran-2-carbaldehyde is not fully understood, but it is believed to involve the formation of a reactive intermediate that can react with various molecules. This intermediate is thought to be formed by the oxidation of the aldehyde group of this compound, which is followed by the addition of a nucleophile. The intermediate then reacts with the nucleophile, resulting in the formation of a new molecule. This process is known as a nucleophilic addition reaction.
Biochemical and Physiological Effects
This compound has been studied in detail for its biochemical and physiological effects. Studies have shown that this compound can act as an antioxidant, meaning it can protect cells from damage caused by free radicals. In addition, this compound has been found to modulate the expression of certain genes, which can affect the development and function of cells. Furthermore, this compound has been shown to inhibit the growth of certain types of cancer cells, suggesting it may have potential as an anti-cancer drug.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-methanesulfonyl-5-methylfuran-2-carbaldehyde in laboratory experiments has several advantages. It is a relatively stable compound, which means it can be stored for long periods of time without losing its activity. In addition, it is relatively inexpensive and easy to obtain. However, there are also some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound, so it must be handled with care to avoid any unwanted reactions. In addition, it can be difficult to control the reaction conditions when using this compound, as it is sensitive to temperature and pressure changes.
Zukünftige Richtungen
4-methanesulfonyl-5-methylfuran-2-carbaldehyde has a wide range of potential applications in scientific research, and there are many potential future directions for its use. One potential direction is the development of new drugs or the modification of existing drugs using this compound. In addition, this compound could be used to study the biochemical and physiological effects of various compounds, as well as the regulation of gene expression. Finally, this compound could be used to develop new catalysts for organic reactions or to improve existing catalysts.
Synthesemethoden
4-methanesulfonyl-5-methylfuran-2-carbaldehyde can be synthesized through a variety of methods, including the Wittig reaction, the Vilsmeier-Haack reaction, and the Ullmann reaction. The Wittig reaction is the most commonly used method for synthesizing this compound, as it is relatively simple and efficient. The Vilsmeier-Haack reaction is also an efficient method for synthesizing this compound, but it requires more time and effort. The Ullmann reaction is a slower and more complex method, but it is still used in some cases.
Eigenschaften
IUPAC Name |
5-methyl-4-methylsulfonylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-5-7(12(2,9)10)3-6(4-8)11-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCXITPGXJPYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

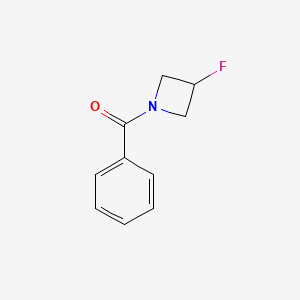
![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)
![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)
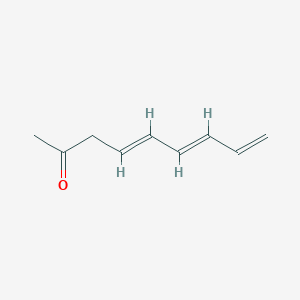
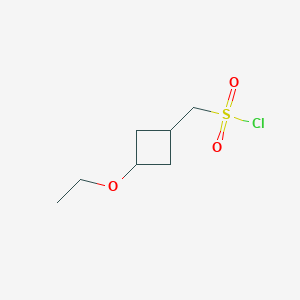
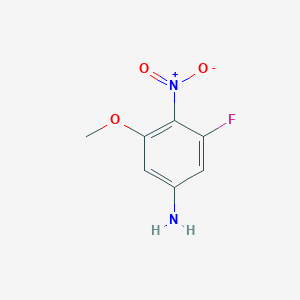

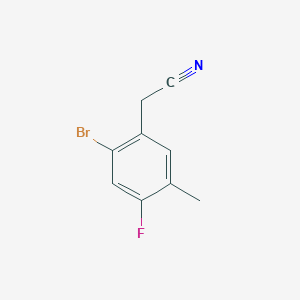
![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
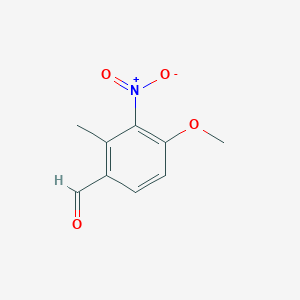
![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)

![methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B6601906.png)
